Idn-1965

Content Navigation

CAS Number

Product Name

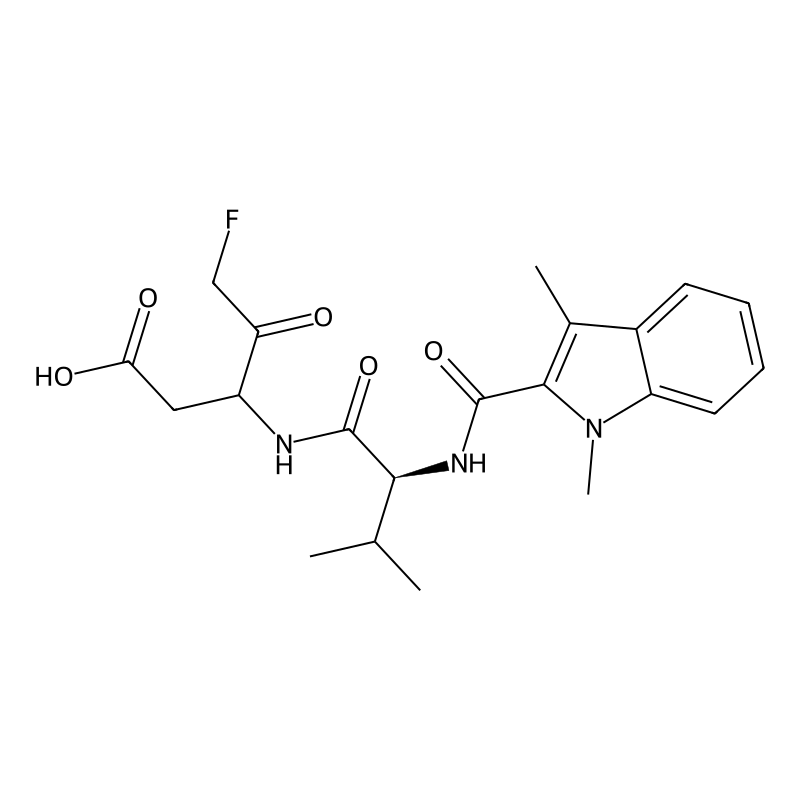

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

IDN-1965 is a potent, broad-spectrum, and irreversible pan-caspase inhibitor (molecular weight 419.45 g/mol) widely procured for in vivo apoptosis modeling and ex vivo tissue preservation. Unlike early-generation competitive peptide inhibitors, IDN-1965 binds to the caspase active site followed by a slow in situ covalent nucleophilic substitution, ensuring sustained enzyme inactivation. From a procurement perspective, its value lies in its quantified multi-route bioavailability—demonstrating efficacy via intravenous, intraperitoneal, oral, and continuous subcutaneous infusion paradigms—making it a highly versatile chemical tool for chronic disease models, ischemia-reperfusion studies, and the formulation of organ preservation media [1].

Generic substitution with standard in vitro pan-caspase inhibitors, such as Z-VAD-FMK, often fails in complex physiological or translational models due to pharmacokinetic limitations and reversible binding kinetics. While competitive inhibitors may temporarily suppress apoptosis in cell culture, the irreversible binding mechanism of IDN-1965 provides the sustained target engagement required for prolonged in vivo studies, such as multi-week osmotic minipump infusions or extended cold storage of organs. Furthermore, IDN-1965 avoids the rapid clearance rates typical of standard peptide inhibitors, offering quantified efficacy across diverse administration routes that generic alternatives cannot reliably match in systemic tissue injury or cardiovascular failure models [1].

Multi-Route In Vivo Potency and Bioavailability

In models of Fas-mediated apoptosis and liver injury, IDN-1965 demonstrates quantified multi-route potency compared to standard baseline inhibitors that require localized delivery. Pharmacokinetic profiling establishes an ED50 of 0.14 mg/kg via intraperitoneal administration, 0.04 mg/kg intravenously, and 1.2 mg/kg orally[1].

| Evidence Dimension | Effective Dose (ED50) for systemic apoptosis inhibition |

| Target Compound Data | 0.04 mg/kg (i.v.), 0.14 mg/kg (i.p.), 1.2 mg/kg (oral) |

| Comparator Or Baseline | Generic peptide inhibitors (e.g., Z-VAD-FMK, which typically require higher dosing or lack oral efficacy) |

| Quantified Difference | Confirmed sub-milligram per kilogram efficacy via i.v. and i.p. routes. |

| Conditions | Fas-mediated liver injury model assessing alanine aminotransferase activities. |

Buyers requiring a highly bioavailable caspase inhibitor for systemic animal models can rely on IDN-1965 across multiple dosing paradigms without sacrificing potency.

Long-Term Stability in Automated Delivery Systems

For chronic disease modeling, IDN-1965 exhibits the chemical stability required for continuous subcutaneous infusion over extended periods. In a Gαq transgenic mouse model of peripartum cardiomyopathy, a 28-day continuous infusion of IDN-1965 (12.5 μg/h) reduced caspase-3-like activity and TUNEL-positive myocytes by approximately 90% compared to vehicle controls. This sustained inhibition completely eliminated the 30% mortality rate observed in the untreated baseline group and prevented severe left ventricular dilation [1].

| Evidence Dimension | Mortality and Caspase-3 Activity |

| Target Compound Data | ~90% reduction in caspase-3 activity, 0% mortality |

| Comparator Or Baseline | Vehicle-treated baseline (30% mortality, high apoptosis) |

| Quantified Difference | 100% elimination of baseline mortality and 90% suppression of target enzyme. |

| Conditions | 28-day continuous subcutaneous infusion (12.5 μg/h) via osmotic minipumps in Gαq transgenic mice. |

Proves the compound's stability and efficacy in long-term, automated delivery systems, making it a validated selection for chronic cardiovascular and degenerative disease research.

Formulation Compatibility in Ex Vivo Organ Preservation

IDN-1965 is highly effective as a protective additive in organ preservation media. During cold ischemia-warm reperfusion (CI-WR) liver injury models, the addition of IDN-1965 to preservation solutions significantly attenuates sinusoidal endothelial cell (SEC) apoptosis and caspase-3 activation compared to unsupplemented University of Wisconsin (UW) cold storage media. IDN-1965 serves as a validated benchmark that prevents CI-WR-induced SEC apoptosis when administered across the donor, preservation solution, and recipient phases[1].

| Evidence Dimension | SEC Apoptosis during Cold Ischemia-Warm Reperfusion |

| Target Compound Data | Prevents CI-WR-induced SEC apoptosis |

| Comparator Or Baseline | Unsupplemented UW storage media (High TUNEL-positive SECs and caspase-3 activity) |

| Quantified Difference | Significant attenuation of SEC apoptosis and caspase-3 activation during reperfusion. |

| Conditions | Rat liver cold storage (24 hours at 4°C) followed by warm reperfusion. |

Provides a validated, procurement-ready active pharmaceutical ingredient for formulating advanced ex vivo organ and tissue preservation solutions.

Chronic In Vivo Apoptosis Modeling

Highly suitable for long-term studies requiring continuous subcutaneous infusion via osmotic minipumps (e.g., heart failure or cardiomyopathy models), directly leveraging its documented stability and 90% suppression of caspase-3 activity over multi-week periods [1].

Ex Vivo Organ Preservation Media Formulation

Recommended as an active additive in cold storage solutions (such as UW media) to prevent sinusoidal endothelial cell apoptosis during ischemia-reperfusion, ensuring better tissue viability post-transplant [2].

Multi-Route Pharmacokinetic Profiling

A primary choice for systemic studies requiring flexible administration (i.v., i.p., or oral) without loss of potency, owing to its sub-milligram per kilogram ED50 efficacy [3].

References

- [1] Hayakawa Y, Chandra M, Miao W, Shirani J, Brown JH, Dorn GW 2nd, Armstrong RC, Squires CE. A mechanistic role for cardiac myocyte apoptosis in heart failure. J Clin Invest. 2003 Nov;112(10):1466-1474.

- [2] Natori S, Higuchi H, Contreras P, Gores GJ. The caspase inhibitor IDN-6556 prevents caspase activation and apoptosis in sinusoidal endothelial cells during liver preservation injury. Liver Transpl. 2003 Mar;9(3):278-84.

- [3] Hoglen NC, Hirakawa BP, Fisher CD, Weeks S, Srinivasan A, Wong AM, Valentino KL, Tomaselli KJ, Bai X, Karanewsky DS, Contreras PC. Characterization of the caspase inhibitor IDN-1965 in a model of apoptosis-associated liver injury. J Pharmacol Exp Ther. 2001 May;297(2):811-8.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Matsushita T, Yagi T, Hardin JA, Cragun JD, Crow FW, Bergen HR 3rd, Gores GJ, Nyberg SL. Apoptotic cell death and function of cryopreserved porcine hepatocytes in a bioartificial liver. Cell Transplant. 2003;12(2):109-21. PubMed PMID: 12797372.

3: Natori S, Higuchi H, Contreras P, Gores GJ. The caspase inhibitor IDN-6556 prevents caspase activation and apoptosis in sinusoidal endothelial cells during liver preservation injury. Liver Transpl. 2003 Mar;9(3):278-84. PubMed PMID: 12619025.

4: Hoglen NC, Hirakawa BP, Fisher CD, Weeks S, Srinivasan A, Wong AM, Valentino KL, Tomaselli KJ, Bai X, Karanewsky DS, Contreras PC. Characterization of the caspase inhibitor IDN-1965 in a model of apoptosis-associated liver injury. J Pharmacol Exp Ther. 2001 May;297(2):811-8. PubMed PMID: 11303074.

5: Grobmyer SR, Armstrong RC, Nicholson SC, Gabay C, Arend WP, Potter SH, Melchior M, Fritz LC, Nathan CF. Peptidomimetic fluoromethylketone rescues mice from lethal endotoxic shock. Mol Med. 1999 Sep;5(9):585-94. PubMed PMID: 10551900; PubMed Central PMCID: PMC2230465.

6: Natori S, Selzner M, Valentino KL, Fritz LC, Srinivasan A, Clavien PA, Gores GJ. Apoptosis of sinusoidal endothelial cells occurs during liver preservation injury by a caspase-dependent mechanism. Transplantation. 1999 Jul 15;68(1):89-96. PubMed PMID: 10428274.

Explore Compound Types